Cas no 26776-70-5 (1,3-Dihydroxyacetone dimer)

1,3-Dihydroxyacetone dimer 化学的及び物理的性質
名前と識別子
-
- 2-Propanone,1,3-dihydroxy-, dimer
- 1,3-Dihydroxyacetone Dimer
- Dihydroxyacetone
- 1,3-Dihydroxyacetone dimer,2,5-Dihydroxydioxane-2,5-dimethanol
- 1,3-Dihydroxypropan-2-one dimer
- 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol
- 2,5-Dihydroxydioxane-2,5-dimethanol
- 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
- Dihydroxyacetone dimer
- KEQUNHIAUQQPAC-UHFFFAOYSA-N
- 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-
- DIHYDROXYACETONE (DIMER)
- PubChem4073
- 1.3-dihydroxyacetone dimer
- (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
- 1,
- 1,3-Dihydroxyacetone dimer
-
- MDL: MFCD00051019
- インチ: 1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
- InChIKey: KEQUNHIAUQQPAC-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C(C([H])([H])O[H])(O[H])OC([H])([H])C1(C([H])([H])O[H])O[H]
計算された属性
- 精确分子量: 180.06300
- 同位素质量: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4
じっけんとくせい
- Color/Form: White to off white crystalline powder
- 密度みつど: 1.546
- ゆうかいてん: 75-80 °C (lit.)
- Boiling Point: 448 °C at 760 mmHg
- フラッシュポイント: 224.7 °C
- Refractive Index: 1.549
- すいようせい: very faint turbidity
- PSA: 99.38000
- LogP: -2.60500
- Merck: 3182
1,3-Dihydroxyacetone dimer Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- Risk Phrases:R36/37/38
- 储存条件:0-10°C
1,3-Dihydroxyacetone dimer Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D450075-25g |
1,3-Dihydroxyacetone Dimer |
26776-70-5 | 25g |
$161.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844045-25g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 25g |
188.00 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-100g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96.0%(T) | 100g |
¥445.0 | 2022-05-30 | |
Chemenu | CM181687-100g |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol |
26776-70-5 | 95% | 100g |
$61 | 2022-09-29 | |
BAI LING WEI Technology Co., Ltd. | J30D107204-5g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 97% | 5g |
¥281 | 2023-11-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-500g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96.0%(T) | 500g |
¥1540.0 | 2023-09-02 | |
A2B Chem LLC | AB57334-25g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 97% | 25g |
$88.00 | 2024-04-20 | |
A2B Chem LLC | AB57334-10g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 10g |
$22.00 | 2023-12-31 | |
1PlusChem | 1P003E0M-10g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 10g |
$30.00 | 2023-12-18 | |
BAI LING WEI Technology Co., Ltd. | A01611819-10g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96% | 10g |
¥1131 | 2023-11-24 |
1,3-Dihydroxyacetone dimer 関連文献
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Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515
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Putla Sudarsanam,Elise Peeters,Ekaterina V. Makshina,Vasile I. Parvulescu,Bert F. Sels Chem. Soc. Rev. 2019 48 2366
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Surajit Maity,Ralf I. Kaiser,Brant M. Jones Phys. Chem. Chem. Phys. 2015 17 3081
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Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657
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5. Conversion of glycerol to acrylic acid: a review of strategies, recent developments and prospectsUmar C. Abubakar,Yash Bansod,Luke Forster,Vincenzo Spallina,Carmine D'Agostino React. Chem. Eng. 2023 8 1819
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Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
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Sunil Kr. Jha,Ninoslav Marina,Chuanjun Liu,Kenshi Hayashi Anal. Methods 2015 7 9549
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A. Beltram,M. Melchionna,T. Montini,L. Nasi,P. Fornasiero,M. Prato Green Chem. 2017 19 2379
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William Guerin,Marion Helou,Martine Slawinski,Jean-Michel Brusson,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2014 5 1229
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James L. Galman,David Steadman,Lisa D. Haigh,Helen C. Hailes Org. Biomol. Chem. 2012 10 2621
1,3-Dihydroxyacetone dimerに関する追加情報
1,3-Dihydroxyacetone Dimer: A Comprehensive Overview
1,3-Dihydroxyacetone dimer, also known by its CAS number 26776-70-5, is a compound of significant interest in various scientific and industrial applications. This compound is a dimeric form of 1,3-dihydroxyacetone (DHA), which is a naturally occurring ketose sugar alcohol. The dimerization process involves the formation of a covalent bond between two DHA molecules, resulting in a more stable and versatile compound.
The structure of 1,3-Dihydroxyacetone dimer is characterized by its two interconnected DHA units, each containing three carbon atoms and two hydroxyl groups. This arrangement imparts unique physical and chemical properties to the compound, making it suitable for a wide range of applications. Recent studies have highlighted its potential in fields such as materials science, biochemistry, and pharmacology.
In terms of physical properties, 1,3-Dihydroxyacetone dimer exhibits a high degree of stability due to the intermolecular hydrogen bonding between the hydroxyl groups. This stability makes it resistant to degradation under various environmental conditions, which is a critical factor in its industrial applications. Additionally, the compound has been shown to possess excellent solubility in polar solvents, further enhancing its utility in chemical processes.
The synthesis of 1,3-Dihydroxyacetone dimer typically involves the condensation of two DHA molecules under specific reaction conditions. Recent advancements in catalytic methods have enabled the production of this compound with higher yields and purity. For instance, researchers have explored the use of enzymes and metal catalysts to facilitate the dimerization process, leading to more efficient and sustainable production techniques.
1,3-Dihydroxyacetone dimer has found applications in various industries due to its unique properties. In materials science, it has been used as a precursor for the synthesis of advanced polymers and composites. Its ability to form strong intermolecular bonds makes it an ideal candidate for developing high-performance materials with enhanced mechanical and thermal properties.
In the field of biochemistry, 1,3-Dihydroxyacetone dimer has been studied for its role in cellular metabolism and signaling pathways. Recent research has revealed its involvement in regulating cellular responses to oxidative stress and inflammation. These findings have opened new avenues for exploring its potential as a therapeutic agent in treating various diseases associated with oxidative stress.
The pharmacological applications of 1,3-Dihydroxyacetone dimer are currently being investigated in preclinical studies. Researchers have reported that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in cancer therapy and neurodegenerative diseases.
In conclusion, 1,3-Dihydroxyacetone dimer, with its CAS number 26776-70-5, is a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it an invaluable tool in materials science, biochemistry, and pharmacology. As research continues to uncover new insights into its functionality and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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